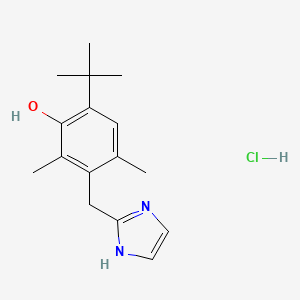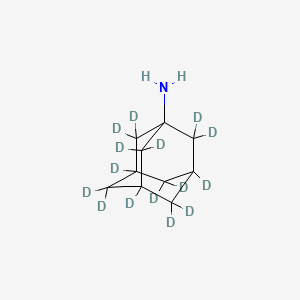
Chlorpyrifos Oxon-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorpyrifos Oxon-d10 is a deuterium-labeled derivative of Chlorpyrifos Oxon, an active metabolite of the widely used organophosphate pesticide, Chlorpyrifos. Chlorpyrifos Oxon is known for its potent inhibitory effects on acetylcholinesterase, an enzyme crucial for nerve function. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and environmental fate.
作用機序
Target of Action
Chlorpyrifos Oxon-d10 primarily targets the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system . This compound also interacts with tubulin , a protein that forms the microtubules of the cellular cytoskeleton .
Mode of Action
This compound inhibits the normal function of AChE, leading to an accumulation of acetylcholine in the nervous system . This accumulation disrupts the normal signaling processes, causing the nervous system to malfunction . Additionally, this compound can induce cross-linking between subunits of tubulin, disrupting the function of microtubules .
Biochemical Pathways
The inhibition of AChE and disruption of microtubule function by this compound affects several biochemical pathways. The accumulation of acetylcholine due to AChE inhibition can lead to overstimulation of cholinergic synapses, resulting in a range of neurological symptoms . The disruption of microtubule function can affect various cellular processes, including cell division and intracellular transport .
Pharmacokinetics
It is known that chlorpyrifos, the parent compound of this compound, is lipophilic and can be distributed throughout the body, including the brain . The lipophilicity of this compound may also influence its bioavailability and distribution.
Result of Action
The action of this compound results in molecular and cellular effects. The inhibition of AChE leads to an overstimulation of the nervous system, which can cause a range of symptoms, including muscle weakness, tremors, and in severe cases, respiratory paralysis . The disruption of microtubule function can lead to abnormalities in cell division and other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the persistence of Chlorpyrifos, the parent compound, in the environment can lead to prolonged exposure and potential health risks . Additionally, the degradation of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals .
生化学分析
Biochemical Properties
Chlorpyrifos Oxon-d10, like its parent compound, interacts with key enzymes and proteins in biochemical reactions. It is a potent inhibitor of AChE, an enzyme crucial for nerve function . By inhibiting AChE, this compound disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in synapses . This can cause prolonged stimulation of cholinergic receptors throughout the central and peripheral nervous systems .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it can induce cross-linking between subunits of tubulin, a key protein in the microtubule network within cells . This disrupts microtubule function, which can affect various cellular processes, including cell division and intracellular transport .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As a potent phosphorylating agent, it can bind to and inhibit AChE, leading to an accumulation of acetylcholine . It also interacts with tubulin, inducing cross-linking between subunits and disrupting microtubule function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been reported that Chlorpyrifos, the parent compound of this compound, can persist in the environment due to its resistance to degradation . It has also been shown to undergo enhanced microbe-mediated decay
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, exposure to low doses of Chlorpyrifos, the parent compound, has been reported to significantly increase blood glucose levels in exposed animals, while high doses markedly decrease blood glucose levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite of Chlorpyrifos, produced through oxidative desulfurization, leading to the generation of Chlorpyrifos Oxon . This process involves various enzymes and cofactors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlorpyrifos Oxon-d10 typically involves the deuteration of Chlorpyrifos Oxon. This process can be achieved through various methods, including catalytic exchange reactions where deuterium gas is used in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and stringent quality control measures to ensure the purity and consistency of the final product. The deuteration process is optimized to maximize yield while minimizing the formation of unwanted by-products.
化学反応の分析
Types of Reactions
Chlorpyrifos Oxon-d10 undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Hydrolysis: Breakdown in the presence of water.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide under acidic or basic conditions.
Hydrolysis: Typically occurs in aqueous environments, accelerated by acidic or basic catalysts.
Substitution: Involves reagents like halogens or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions include various oxidized derivatives and hydrolyzed fragments, which are often studied for their environmental and biological impacts.
科学的研究の応用
Chlorpyrifos Oxon-d10 is extensively used in scientific research due to its labeled nature, which allows for precise tracking in metabolic and environmental studies. Some key applications include:
Chemistry: Used in studies to understand the degradation pathways of organophosphate pesticides.
Biology: Helps in elucidating the metabolic fate of Chlorpyrifos in living organisms.
Medicine: Used in toxicological studies to assess the impact of Chlorpyrifos exposure on human health.
Industry: Employed in the development of safer pesticide formulations and environmental remediation techniques.
類似化合物との比較
Similar Compounds
Chlorpyrifos Oxon: The non-deuterated form, widely studied for its toxicological effects.
Parathion Oxon: Another organophosphate oxon with similar inhibitory effects on acetylcholinesterase.
Diazinon Oxon: Similar in structure and function, used in comparative toxicology studies.
Uniqueness
Chlorpyrifos Oxon-d10 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms act as tracers, allowing for detailed studies of metabolic pathways and environmental degradation processes. This makes this compound an invaluable tool in advancing our understanding of organophosphate pesticides and their impacts.
特性
CAS番号 |
1794779-85-3 |
|---|---|
分子式 |
C9H11Cl3NO4P |
分子量 |
344.575 |
IUPAC名 |
bis(1,1,2,2,2-pentadeuterioethyl) (3,5,6-trichloropyridin-2-yl) phosphate |
InChI |
InChI=1S/C9H11Cl3NO4P/c1-3-15-18(14,16-4-2)17-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChIキー |
OTMOUPHCTWPNSL-MWUKXHIBSA-N |
SMILES |
CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl |
同義語 |
Phosphoric Acid (Diethyl-d10) 3,5,6-Trichloro-2-pyridinyl Ester; 6-Trichloro-2-pyridyl (Diethyl-d10) Phosphate; Chloropyrifos Oxon-d10; Chlorpyrifos(ethyl-d10) Oxon; Chlorpyriphoxon-d10; (Diethyl-d10) 3,5,6-Trichloro-2-pyridyl Phosphate; Dursban-d10 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)

![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)


![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)
![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)

